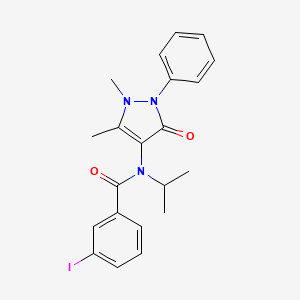
Chloro(pentamethoxy)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(pentamethoxy)cyclopropane is a cyclopropane derivative characterized by the presence of a chlorine atom and five methoxy groups attached to the cyclopropane ring. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloro(pentamethoxy)cyclopropane typically involves the reaction of a suitable alkene with a carbene or carbenoid. One common method is the reaction of alkenes with dichlorocarbenes, which can be generated in situ from chloroform and a strong base like potassium hydroxide . The reaction proceeds under mild conditions and results in the formation of the cyclopropane ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(pentamethoxy)cyclopropane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The chlorine atom can be reduced to form a hydrocarbon derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of substituted cyclopropane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chloro(pentamethoxy)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of chloro(pentamethoxy)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring and substituents. The strained ring structure can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets. The methoxy groups and chlorine atom can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring structure.
Chlorocyclopropane: A derivative with a chlorine atom attached to the cyclopropane ring.
Pentamethoxycyclopropane: A derivative with five methoxy groups attached to the cyclopropane ring.
Uniqueness
Chloro(pentamethoxy)cyclopropane is unique due to the combination of a chlorine atom and multiple methoxy groups, which impart distinct chemical reactivity and properties. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups can influence the compound’s stability, reactivity, and interactions with other molecules .
Eigenschaften
CAS-Nummer |
84212-88-4 |
|---|---|
Molekularformel |
C8H15ClO5 |
Molekulargewicht |
226.65 g/mol |
IUPAC-Name |
1-chloro-1,2,2,3,3-pentamethoxycyclopropane |
InChI |
InChI=1S/C8H15ClO5/c1-10-6(9)7(11-2,12-3)8(6,13-4)14-5/h1-5H3 |
InChI-Schlüssel |
YTCKZLXTOXIVNL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C(C1(OC)Cl)(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14416239.png)
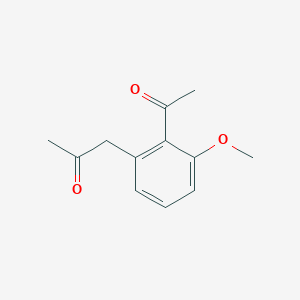
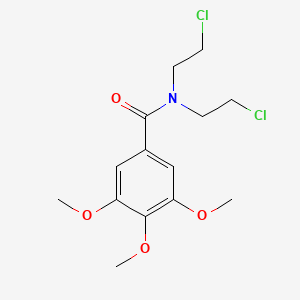
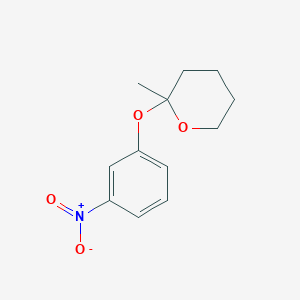

![N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B14416251.png)
![1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol](/img/structure/B14416255.png)
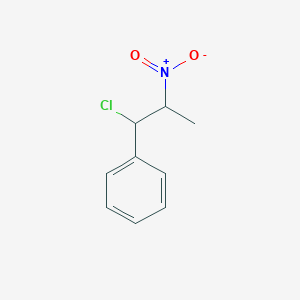

![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one](/img/structure/B14416278.png)
